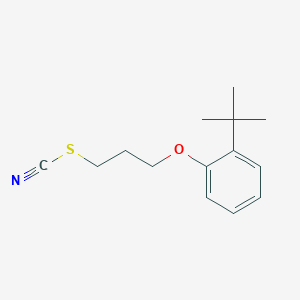![molecular formula C20H28F2N2 B4963928 1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用机制
The mechanism of action of 1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood, but it has been reported to act as a potent inhibitor of various enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. This compound has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in drug discovery and material science. However, the limitations of using this compound in lab experiments include its complex structure, which makes its synthesis challenging, and its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for the research on 1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine. One of the future directions is to study the structure-activity relationship of this compound and its derivatives to identify more potent inhibitors of various enzymes. Another future direction is to investigate the potential applications of this compound in the development of new materials, such as organic semiconductors. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine has been reported using various methods, including the one-pot reaction of 3,4-difluorobenzaldehyde, cyclohexanone, and 1,2-diaminocyclohexane, and the reaction of 3,4-difluorobenzyl chloride with 1-cyclohexylpiperazine followed by cyclization with 1,2-dibromoethane. The synthesis of this compound is challenging due to its complex structure, and optimization of the reaction conditions is necessary to obtain a high yield.
科学研究应用
1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential applications in the development of new materials, such as organic semiconductors.
属性
IUPAC Name |
1-cyclohexyl-2-[(3,4-difluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N2/c21-17-9-8-15(13-18(17)22)14-24-12-11-23-10-4-7-19(23)20(24)16-5-2-1-3-6-16/h8-9,13,16,19-20H,1-7,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVUUPCGSDKDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)

![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)

![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)


